

Phenotypic Analysis of FOXM1 Conditional Knockout Mice: A Comparative Guide

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The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression, cellular proliferation, and differentiation.^[1] Its ubiquitous expression during embryogenesis and subsequent downregulation in most adult tissues underscores its importance in development.^{[1][2]} Germline knockout of *Foxm1* in mice is embryonically lethal, demonstrating its indispensable role in the development of various organs, including the liver, heart, and lungs.^{[1][2]} To circumvent this lethality and dissect the multifaceted roles of FOXM1 in specific cell types and at different developmental stages, researchers have developed conditional knockout (cKO) mouse models. This guide provides a comparative analysis of the phenotypes observed in various FOXM1 cKO mice, supported by experimental data and detailed protocols.

Comparative Phenotypic Analysis

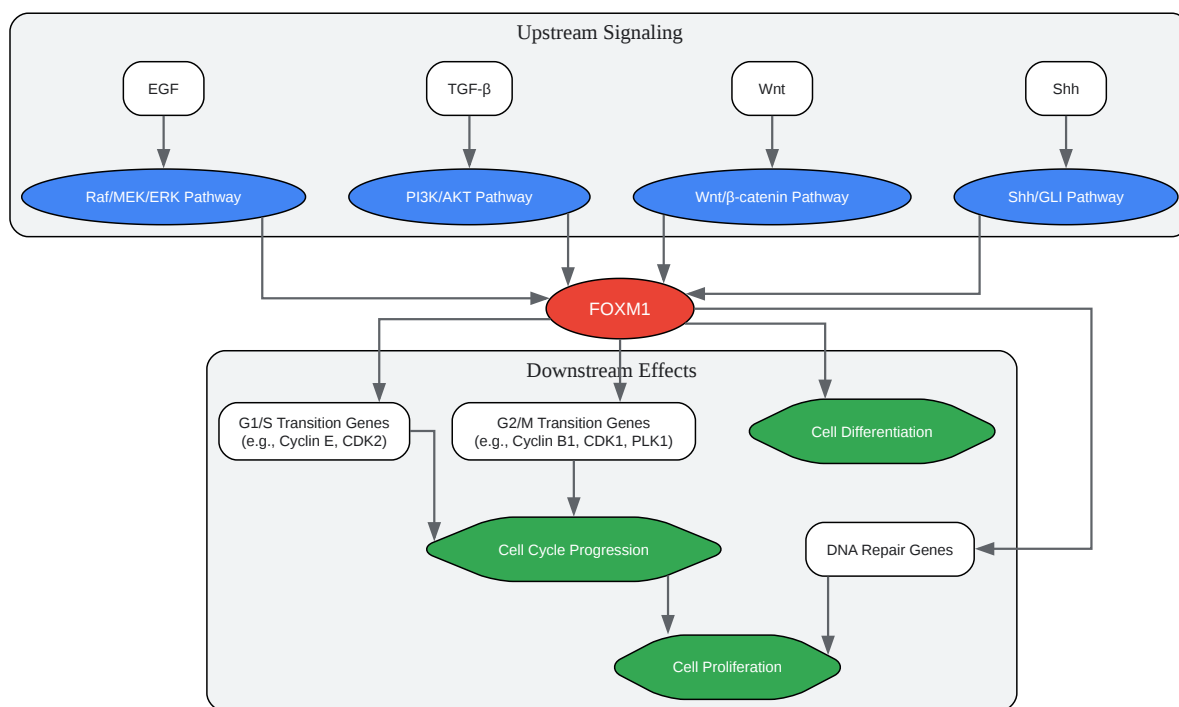
The tissue-specific deletion of FOXM1 results in a wide array of phenotypes, highlighting its diverse and context-dependent functions. Below is a summary of key findings from various FOXM1 conditional knockout models.

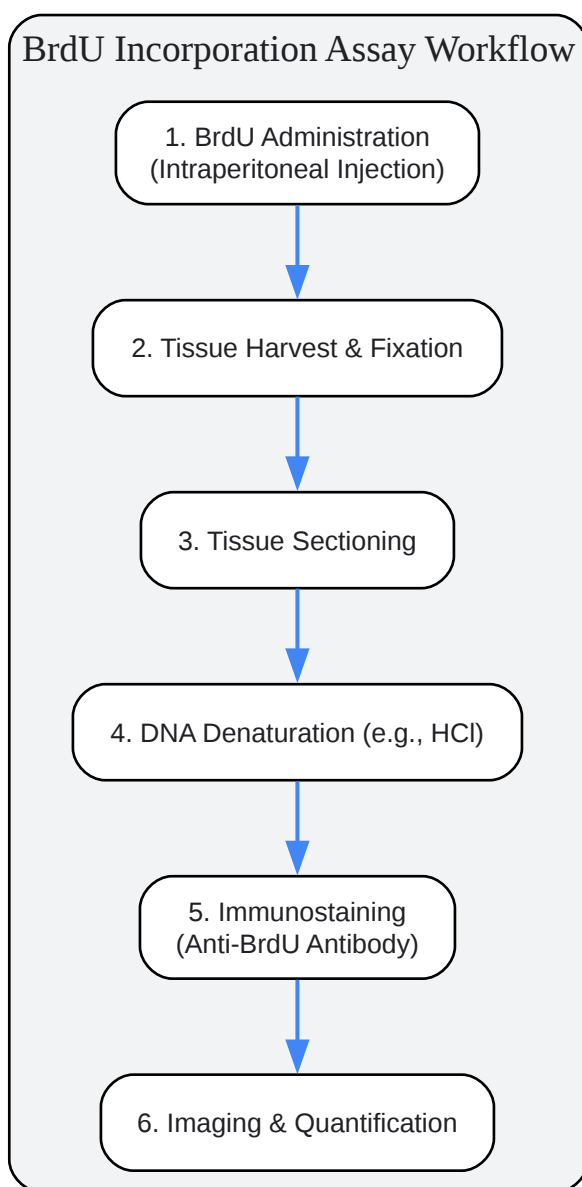
Tissue/Cell Type of Deletion	Mouse Model (Cre Driver)	Key Phenotypes	Quantitative Data Highlights	Reference
Respiratory Epithelium	SPC-rtTA/TetO-Cre	Impaired lung maturation, respiratory failure at birth, decreased expression of surfactant-associated proteins.[1] In the context of injury, conditional deletion protects mice from radiation-induced pulmonary fibrosis.[3]	Significant decrease in surfactant proteins SPA, SPB, and SPC. [1] In irradiated mice, collagen deposition was considerably smaller in knockout lungs. [3]	[1][3]
Hepatocytes	Albumin-Cre	Reduced liver size, impaired hepatocyte proliferation, and delayed liver regeneration after partial hepatectomy.	---	[1]
Cardiomyocytes	α MHC-Cre	Cardiac structural abnormalities.	---	[1]
T-Cells	Lck-Cre	2-fold reduction in double-positive (DP) thymocytes and a subsequent	DP thymocyte population reduced by approximately 50%.[4]	[4]

		decrease in mature peripheral T-cells.[4]	
T-Cells	CD4-Cre	Normal T-cell development but defective proliferation of mature T-cells upon stimulation. [4]	Stimulated FOXM1-deficient T-cells showed lower expression of p107, cdc2, cyclin A, and cdk2.[4] [4]
Kidney Tubular Epithelium	Six2-eGFPCre / R26CreERT2	Reduced proximal tubule proliferation after ischemic injury, promoting the transition from acute kidney injury to chronic kidney disease. [5]	~70% decrease in Ki67 expression and ~60% decrease in BrdU-positive nuclei in injured proximal tubules of knockout mice.[5] 4-fold increase in trichrome staining (fibrosis) in knockout mice 60 days post-injury.[5] [5]
B-Cell Precursors	Mb1-Cre	Normal B-cell development. FOXM1 is dispensable for B-cell precursor survival and differentiation.[6]	No significant alteration in the viability of normal B-cell precursors after FOXM1 deletion.[6] [6]

Key Signaling Pathways Involving FOXM1

FOX M1 is a central node in several signaling pathways that regulate cellular processes. Its activity is tightly controlled by upstream signals, and it, in turn, modulates the expression of a vast array of target genes critical for cell cycle progression and proliferation.





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